Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-
Description
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- is a polycyclic heteroaromatic compound featuring a quinoline backbone fused with a benzene ring. Its structure includes a hydroxyl (-OH) group at the 1-position and a carboxylic acid (-COOH) moiety at the 2-position. Key insights are inferred from structurally related analogs and derivatives.
Properties
IUPAC Name |
1-oxo-4H-benzo[f]quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-10(14(17)18)7-15-11-6-5-8-3-1-2-4-9(8)12(11)13/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVXDOGCDADXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CN3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397836 | |
| Record name | Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854047-42-0 | |
| Record name | Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Multi-Step Synthesis via Williamson Ether Synthesis and Intramolecular Cyclization
A highly efficient and facile method for preparing derivatives related to benzo[f]quinoline-2-carboxylic acid involves a one-pot, three-step synthetic procedure. This approach was demonstrated in the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which share structural similarities with benzo[f]quinoline carboxylic acids.
- Starting Material: Ethyl 2-(bromomethyl)quinoline-3-carboxylate is used as the precursor.
- Step 1: Williamson Ether Synthesis
This involves the reaction of the bromomethylquinoline ester with substituted salicylaldehydes under reflux in acetonitrile with potassium carbonate. The phenolic hydroxyl group of salicylaldehyde attacks the bromomethyl group, forming an ether linkage. - Step 2: Ester Hydrolysis
Without isolating the intermediate, 10% ethanolic potassium hydroxide is added to hydrolyze the ester to the corresponding carboxylic acid. - Step 3: Intramolecular Electrophilic Cyclization
The aldehyde group on the salicylaldehyde moiety undergoes intramolecular cyclization with the methylene adjacent to the quinoline ring, forming the benzofuran fused ring system.
- The method yields 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives in good yields (55–75%).
- The procedure is mild, cost-effective, and avoids purification of intermediates.
- The reaction conditions allow for various substituted salicylaldehydes, enabling structural diversity.
- Products were characterized by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
- Thin-layer chromatography (TLC) monitored the reaction progress.
- The melting points and yields of synthesized compounds were tabulated for reference.
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid (3a) | 65 | 210-212 |
| Other derivatives (3b-i) | 55-75 | 200-230 |
Note: The exact melting points vary depending on substituents on the salicylaldehyde.
This method, while applied to quinoline-3-carboxylic acids, provides a strategic framework adaptable for benzo[f]quinoline-2-carboxylic acid derivatives by modifying the starting materials accordingly.
Condensation and Cyclization Using Benzo[f]quinoline-2-Carbaldehyde
Another approach involves the use of benzo[f]quinoline-2-carbaldehyde as a key intermediate. This aldehyde can undergo condensation reactions with various nucleophiles to form heterocyclic derivatives incorporating the benzo[f]quinoline core.
- Treatment of 3-chlorobenzo[f]quinoline-2-carbaldehyde with N-phenyl-3-methylpyrazolone in ethanolic solution yields heterocyclic condensation products.
- The process involves Schiff base formation followed by cyclization, often under reflux conditions.
- The products are characterized by IR spectroscopy (carbonyl bands), 1H NMR (methyl singlets), and mass spectrometry (molecular ion peaks).
Summary Table of Preparation Methods
| Method | Key Starting Materials | Reaction Type | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| One-pot 3-step (Williamson ether + hydrolysis + cyclization) | Ethyl 2-(bromomethyl)quinoline-3-carboxylate + salicylaldehydes | Ether formation, ester hydrolysis, electrophilic cyclization | Reflux in CH3CN, K2CO3, then 10% ethanolic KOH | 55-75% | Mild, efficient, no intermediate purification |
| Condensation with benzo[f]quinoline-2-carbaldehyde | 3-chlorobenzo[f]quinoline-2-carbaldehyde + pyrazolone derivatives | Schiff base formation, cyclization | Reflux in ethanol | Moderate to good | Allows heterocycle incorporation |
| Quaternization + [3+2] dipolar cycloaddition | Benzo[f]quinoline + reactive halides + dipolarophiles | Quaternization, cycloaddition | Optimized base and solvent | Variable | Complex, versatile functionalization |
| Hydrate crystallization | Benzoquinolizine carboxylic acid derivatives | Recrystallization | Organic solvents + water, controlled drying | High | Purification and stable hydrate formation |
| Catalytic benzofuran synthesis | Substituted benzamides, salicylaldehydes, alkynes | Transition metal catalysis, Lewis acid catalysis | Various, mild to moderate temp | 30-90% | Efficient benzofuran ring construction |
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions due to the presence of the benzene and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are valuable in medicinal and industrial chemistry .
Scientific Research Applications
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- is a heterocyclic aromatic compound with the molecular formula , derived from quinoline, that has a range of scientific, chemical, and industrial applications.
Scientific Research Applications
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- is used in scientific research across various disciplines.
Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds.
Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties. Benzo[f]quinoline derivatives have demonstrated anticancer activity against various cancer cell lines, such as non-small cell lung cancer, melanoma, and breast cancer .
Medicine This compound is a key intermediate in the synthesis of various pharmaceutical agents. Prodrugs of benzoquinolizine-2-carboxylic acid can be used to treat bacterial Gram-positive, Gram-negative, and anaerobic infections .
Industry It is used in the production of dyes, pigments, and other industrial chemicals.
Chemical Reactions
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- undergoes several types of chemical reactions.
- Oxidation It can be oxidized to form quinoline derivatives.
- Reduction Reduction reactions can convert it into different quinoline-based compounds.
- Substitution It can undergo nucleophilic and electrophilic substitution reactions due to the presence of the benzene and quinoline rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products. The major products formed from these reactions include various quinoline derivatives, which are valuable in medicinal and industrial chemistry.
Mechanism of Action
The mechanism of action of Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- involves its interaction with molecular targets and pathways in biological systems. It can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analogues
(i) 1-Hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid
- Structural Similarity: Contains a fused pyrroloquinoline system with hydroxyl and carboxylic acid groups.
- Acidity : The hydroxyl group’s acidity (pKa ~13.44–13.48) is comparable to its 1-N-ethyl and 1-N-propyl analogs, suggesting minimal electronic perturbation from alkyl substitutions .
- Biological Activity : Reduced irritant action compared to bicyclic prototypes (e.g., 3a,b), indicating that tricyclic frameworks may mitigate adverse effects .
(ii) 4-Hydroxy-2-quinolones
- Core Structure: Features a 4-hydroxy-2-oxo-1,2-dihydroquinoline backbone.
- Derivatives: Pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids exhibit tunable solubility and reactivity via substitution at the R-group (e.g., alkyl chains) .
- Chemical Behavior: Enhanced stability compared to non-hydroxylated analogs due to intramolecular hydrogen bonding .
(iii) Benzo[f]quinoline-2-carboxylic acid ethyl ester
- Derivative Type : Esterified form of the parent compound.
- Applications : Used as intermediates in organic synthesis; ester groups improve lipophilicity for membrane permeability in drug design .
Physicochemical Properties
Table 1: Comparative Properties of Selected Compounds
Biological Activity
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly focusing on anticancer and antimicrobial activities, supported by relevant studies and data.
Overview of Benzo[f]quinoline Derivatives
Benzo[f]quinoline derivatives are known for their polycyclic structure, which contributes to various biological activities, including anticancer and antimicrobial effects. The compound has been synthesized and tested for its potential therapeutic applications.
Research indicates that benzo[f]quinoline derivatives may function as DNA intercalators , which allows them to insert between DNA base pairs. This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Furthermore, these compounds may act as inhibitors of topoisomerase II (Topo II) and ATP synthase, both of which are crucial for cellular proliferation and energy metabolism in cancer cells .
Efficacy in Cell Lines
A study evaluated the anticancer activity of several benzo[f]quinoline derivatives against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity:
| Compound | Cell Line Tested | Lethality (%) | PGI Values (%) |
|---|---|---|---|
| 5a | CNS Cancer (SNB-75) | 12 | 60-100 |
| 6c | SR Leukemia | 17 | >50 |
| 3f | Non-Small Cell Lung Cancer | Varies | >50 |
PGI (Percentage Growth Inhibition) values above 50% indicate promising anticancer potential .
Antimicrobial Activity
In addition to anticancer properties, benzo[f]quinoline derivatives have shown antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the benzo[f]quinoline structure can enhance its antibacterial efficacy. For instance, certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Efficacy Study : A systematic evaluation of benzo[f]quinoline derivatives indicated that compounds with specific functional groups exhibited enhanced activity against multiple cancer cell lines. Notably, the compound 5a showed remarkable potency across several tests, establishing it as a lead candidate for further development .
- Antimicrobial Evaluation : A separate investigation into the antimicrobial properties of benzo[f]quinoline derivatives revealed that certain compounds effectively inhibited bacterial growth at low concentrations. These findings are critical for developing new antibacterial agents in the face of rising antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
